

# physical and chemical properties of 3-Fluoro-2-(trifluoromethyl)aniline

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## Compound of Interest

Compound Name: 3-Fluoro-2-(trifluoromethyl)aniline

Cat. No.: B046246

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An In-depth Technical Guide to **3-Fluoro-2-(trifluoromethyl)aniline**

## Introduction: A Strategic Building Block in Modern Chemistry

**3-Fluoro-2-(trifluoromethyl)aniline**, with CAS number 123973-22-8, is a highly functionalized aromatic amine that has garnered significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.<sup>[1][2]</sup> Its strategic importance stems from the unique combination of a nucleophilic amine group with two distinct fluorine-containing substituents on the aromatic ring: a single fluorine atom and a trifluoromethyl (-CF<sub>3</sub>) group. This substitution pattern imparts a unique set of electronic and steric properties, making it a valuable synthon for introducing fluorinated moieties into complex target molecules.

The trifluoromethyl group is a well-established bioisostere for other chemical groups and is known to significantly enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity.<sup>[3][4]</sup> The additional fluorine atom further modulates the molecule's electronics and basicity. This guide provides an in-depth analysis of the physical, chemical, and spectroscopic properties of **3-Fluoro-2-(trifluoromethyl)aniline**, offering practical insights for researchers and drug development professionals seeking to leverage its unique characteristics.

## Part 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis and application. The data presented herein is a consolidation of available information and predictive modeling, providing a robust foundation for experimental design.

## Physical and Chemical Properties

The key physicochemical properties are summarized in the table below. The presence of the dense trifluoromethyl group results in a relatively high density for an aniline derivative. Its predicted pKa is notably low for an aniline, a direct consequence of the powerful electron-withdrawing effects of both the ortho-CF<sub>3</sub> and meta-F substituents, which delocalize the lone pair of electrons from the nitrogen atom, reducing its basicity.

Property	Value	Source(s)
CAS Number	123973-22-8	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> F <sub>4</sub> N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Molecular Weight	179.11 g/mol	<a href="#">[1]</a> <a href="#">[5]</a>
Appearance	Colorless to light yellow liquid	<a href="#">[5]</a>
Density	1.383 g/mL	<a href="#">[2]</a>
Boiling Point	199.2 ± 35.0 °C (Predicted)	<a href="#">[2]</a>
Flash Point	89 °C	<a href="#">[2]</a>
pKa	0.45 ± 0.10 (Predicted)	<a href="#">[2]</a>
Solubility	Slightly soluble in water; soluble in common organic solvents (e.g., alcohols, ethers)	<a href="#">[2]</a>
Storage	Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon)	<a href="#">[2]</a>

## Spectroscopic Signature

While specific experimental spectra for this exact isomer are not widely published, a predictive analysis based on its structure allows for the anticipation of its spectroscopic signature. This is crucial for reaction monitoring and final product confirmation.

Nuclear Magnetic Resonance (NMR):

- $^1\text{H}$  NMR: The spectrum is expected to show three distinct signals in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the three protons on the benzene ring. The  $-\text{NH}_2$  protons will appear as a broad singlet, the chemical shift of which is solvent-dependent.
- $^{13}\text{C}$  NMR: Seven signals are expected: four for the aromatic carbons (two of which are quaternary) and one for the  $-\text{CF}_3$  carbon. The carbon attached to the  $-\text{CF}_3$  group will appear as a quartet due to C-F coupling.
- $^{19}\text{F}$  NMR: Two signals are anticipated. A singlet for the single fluorine atom and a singlet for the  $-\text{CF}_3$  group. The relative positions will depend on the specific NMR reference standard used.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amine (typically two bands around  $3350\text{-}3500\text{ cm}^{-1}$ ). Strong C-F stretching bands will be prominent in the  $1100\text{-}1350\text{ cm}^{-1}$  region, often appearing as multiple sharp, intense peaks, which is a hallmark of the  $-\text{CF}_3$  group.

Mass Spectrometry (MS): The molecular ion peak ( $\text{M}^+$ ) would be observed at  $m/z = 179$ . Fragmentation patterns would likely involve the loss of fluorine or the trifluoromethyl group.

## Part 2: Reactivity and Synthetic Utility

The chemical behavior of **3-Fluoro-2-(trifluoromethyl)aniline** is dictated by the interplay between the amine group and the fluorinated aromatic ring.

Caption: Key reactive sites and functional influences on **3-Fluoro-2-(trifluoromethyl)aniline**.

### Amine Group Reactivity

The primary amine is a versatile nucleophilic handle. However, its reactivity is tempered by two factors:

- **Electronic Withdrawal:** The  $-\text{CF}_3$  and  $-\text{F}$  groups significantly reduce the electron density on the nitrogen, making it a weaker nucleophile and a much weaker base compared to aniline.
- **Steric Hindrance:** The ortho-trifluoromethyl group provides substantial steric bulk around the amine, potentially slowing reactions with sterically demanding electrophiles.

Despite these factors, the amine readily participates in fundamental organic transformations, including acylation, sulfonylation, and diazotization followed by Sandmeyer-type reactions. Its most valuable application is in condensation reactions to form heterocyclic systems, which are prevalent in pharmaceuticals.

## Aromatic Ring Reactivity

The aromatic ring is strongly deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing nature of the substituents. Any substitution that does occur would be directed ortho and para to the strongly activating amino group. However, the ortho position is sterically blocked by the  $-\text{CF}_3$  group, and the other ortho position is already substituted with fluorine. Therefore, electrophilic substitution, if forced, would predominantly occur at the position para to the amine (C-5 position).

## Application in Heterocyclic Synthesis: The Gould-Jacobs Reaction

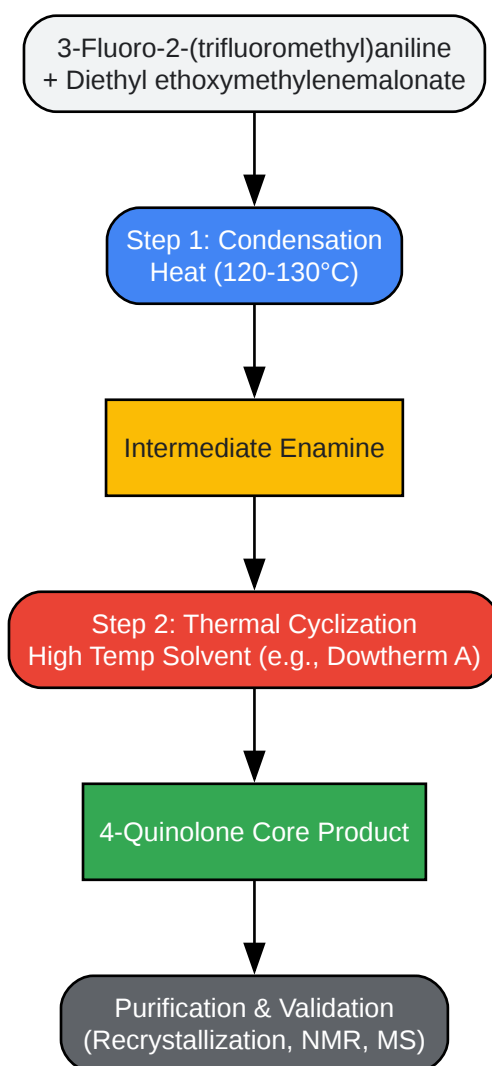
A prime example of this molecule's utility is in the synthesis of fluorinated quinolone cores, which are scaffolds for many antibacterial and anticancer agents. The Gould-Jacobs reaction provides a reliable pathway.

Experimental Protocol: Synthesis of a 6-Fluoro-5-(trifluoromethyl)-4-quinolone derivative

This protocol is a representative example based on established methodologies for similar anilines.<sup>[7]</sup>

- **Step 1: Condensation:**
  - In a round-bottom flask equipped with a reflux condenser, combine **3-Fluoro-2-(trifluoromethyl)aniline** (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq).

- Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.
- Cool the reaction mixture and remove the ethanol byproduct under reduced pressure to yield the intermediate enamine, which is often used in the next step without further purification.
- Step 2: Cyclization:
  - Add the crude enamine intermediate to a high-boiling point solvent such as Dowtherm A or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).
  - Heat the mixture to ~250 °C (for Dowtherm A) or ~100 °C (for Eaton's reagent) for 15-30 minutes.
  - Cool the mixture to room temperature. If using Dowtherm A, the product often precipitates and can be collected by filtration. If using Eaton's reagent, the reaction is quenched by carefully pouring it onto ice, followed by neutralization to precipitate the product.
- Step 3: Purification and Validation:
  - The crude solid is collected and can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
  - The final product's identity and purity should be confirmed using NMR, MS, and melting point analysis. This self-validating system ensures the desired transformation has occurred.

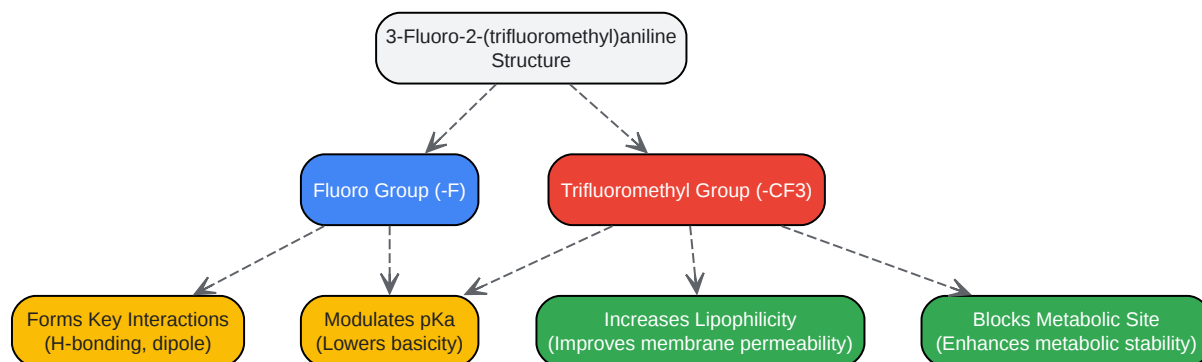


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Caption: Workflow for the Gould-Jacobs synthesis of a 4-quinolone core.

## Part 3: Role in Drug Design and Development

The strategic incorporation of **3-Fluoro-2-(trifluoromethyl)aniline** into drug candidates is a deliberate choice to modulate multiple pharmacokinetic and pharmacodynamic properties.



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Caption: Impact of fluoro-substituents on key drug-like properties.

The  $-CF_3$  group is particularly impactful. Its high lipophilicity (Hansch parameter  $\pi \approx 0.88$ ) can enhance a molecule's ability to cross cellular membranes.[8] Furthermore, the carbon-fluorine bond is exceptionally strong, making the  $-CF_3$  group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[3] When placed at a metabolically vulnerable position on a drug scaffold, it can significantly increase the compound's half-life. The additional fluorine atom can also form specific hydrogen bonds or dipole interactions within a target protein's binding pocket, potentially increasing potency and selectivity.

## Part 4: Safety, Handling, and Storage

As with all aniline derivatives, **3-Fluoro-2-(trifluoromethyl)aniline** must be handled with appropriate care. It is classified as a hazardous substance and is toxic if swallowed, inhaled, or absorbed through the skin.[2][9]

- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.
- **Handling:** Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. It is combustible and should be kept away from heat and open flames.[2][9]

- Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area at the recommended temperature of 2-8 °C.[2] Storing under an inert gas like argon or nitrogen is advised to prevent degradation.
- First Aid:
  - Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.
  - Eye Contact: Rinse cautiously with water for several minutes. Seek immediate medical attention.
  - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
  - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

## Conclusion

**3-Fluoro-2-(trifluoromethyl)aniline** is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique electronic and steric profile, born from the ortho-trifluoromethyl and meta-fluoro substituents, provides chemists with a powerful building block to create novel molecules with enhanced properties. A thorough understanding of its physicochemical characteristics, reactivity, and safety protocols is essential for unlocking its full potential in the synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials.

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